Product packaging for Hafnium--palladium (1/3)(Cat. No.:CAS No. 12298-59-8)

Hafnium--palladium (1/3)

Cat. No.: B14732914
CAS No.: 12298-59-8
M. Wt: 497.7 g/mol
InChI Key: XBVWQKSGNBFRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Intermetallic Compounds in Advanced Materials Science

Intermetallic compounds, which are formed between two or more metallic elements, are distinguished by their ordered crystal structures and specific stoichiometries. This atomic arrangement imparts a unique combination of properties, often including high-temperature strength, superior corrosion and oxidation resistance, and notable hardness, making them invaluable in the development of advanced materials. nist.gov These characteristics position intermetallics as critical components in a range of demanding applications, from aerospace and automotive industries to electronics and energy sectors. numberanalytics.comcambridge.orgicas.orgitb.ac.id The ordered nature of their crystal lattices results in strong atomic bonding, which contributes to their desirable mechanical and thermal stability.

Overview of Hafnium and Palladium in Intermetallic Research

Hafnium (Hf), a lustrous, silvery-gray transition metal, is recognized for its high melting point, excellent corrosion resistance, and its ability to form robust alloys. fortunebusinessinsights.com Palladium (Pd), a precious metal, is noted for its catalytic properties and resistance to corrosion. The combination of these two elements in the Hf-Pd system gives rise to a series of intermetallic compounds, each with distinct properties. Research into hafnium-palladium alloys is often driven by the quest for materials that can withstand extreme environments, particularly high temperatures. icas.orgitb.ac.id

Historical Context and Initial Investigations of Hafnium-Palladium (1/3) Compound

The initial comprehensive investigation of the hafnium-palladium phase diagram was conducted in 1972 by Shurin and Pet'kov. Their work, which spanned a temperature range of 600–2300°C, laid the groundwork for understanding the various phases within this binary system. Subsequent thermodynamic studies and reinvestigations have led to revisions of the phase diagram, providing a more accurate representation of the stability and formation of compounds like HfPd₃. nist.gov These foundational studies are crucial for the ongoing development and application of Hf-Pd intermetallics.

Current Academic Research Trajectories in Hf-Pd Systems

Contemporary research on hafnium-palladium systems is multifaceted, with a significant focus on high-temperature applications. researchgate.net Investigations into the mechanical properties of various Hf-Pd alloys at elevated temperatures are prevalent, aiming to understand their potential as high-temperature shape memory alloys or as structural components in extreme environments. researchgate.net Furthermore, there is a growing interest in the synthesis and characterization of novel hafnium-based alloys, including those with palladium, to explore new functionalities and enhance performance characteristics for aerospace and other advanced industries. fortunebusinessinsights.commdpi.com The development of high-entropy intermetallics and advanced synthesis techniques also represents a burgeoning area of research. fortunebusinessinsights.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfPd3 B14732914 Hafnium--palladium (1/3) CAS No. 12298-59-8

Properties

CAS No.

12298-59-8

Molecular Formula

HfPd3

Molecular Weight

497.7 g/mol

IUPAC Name

hafnium;palladium

InChI

InChI=1S/Hf.3Pd

InChI Key

XBVWQKSGNBFRNY-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Hf]

Origin of Product

United States

Synthesis Methodologies for Hafnium Palladium 1/3

Solid-State Reaction Approaches

Solid-state synthesis involves the reaction of components in their solid form, typically at elevated temperatures to facilitate atomic diffusion and phase formation. These methods are crucial for creating ordered intermetallic structures.

High-temperature synthesis is a fundamental method for producing intermetallic compounds from their constituent elements. The process relies on heating a mixture of elemental powders below their melting points for an extended period, allowing for atomic diffusion to form the desired compound. For the Hf-Pd system, this involves reacting hafnium and palladium powders in the correct stoichiometric ratio (1:3 for HfPd₃).

The reaction is typically carried out in a vacuum or an inert atmosphere (e.g., argon) to prevent oxidation of the reactive metals. amazemet.com High-pressure and high-temperature synthesis (HP-HTS) techniques can also be employed to improve sample quality, reduce reaction times, and control the evaporation of elements with high vapor pressure. mdpi.com The synthesis of analogous compounds like FePd₃ has been achieved through the solid-state reaction of layered thin films at temperatures between 500 °C and 650 °C, which initiates the growth of the ordered L1₂-FePd₃ phase. researchgate.net This suggests that a similar temperature-controlled diffusion process is applicable for the formation of HfPd₃.

Table 1: Parameters for High-Temperature Solid-State Synthesis

ParameterDescriptionTypical Values/Conditions for Intermetallics
ReactantsHigh-purity elemental powders (Hafnium, Palladium)>99.9% purity
Stoichiometry1:3 atomic ratio of Hf to PdPrecise weighing and mixing
AtmosphereVacuum or inert gas (e.g., Argon)Prevents oxidation
TemperatureElevated temperatures to promote diffusion500 °C - 1300 °C (estimated from related systems) nist.govresearchgate.net
Annealing TimeDuration required for phase formation and homogenizationSeveral hours to multiple days nist.gov

Powder metallurgy involves the consolidation of metal powders to form a solid component. This route can be adapted for the synthesis of HfPd₃ by first preparing a homogenous mixture of hafnium and palladium powders. samaterials.comheegermetal.com Mechanical alloying, a process involving repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill, can be used to produce pre-alloyed or nanostructured powders. mdpi.com This technique can facilitate the formation of the intermetallic phase at lower temperatures or with shorter annealing times compared to conventional high-temperature synthesis. mdpi.com

Following the powder preparation and mixing, the material is consolidated using techniques such as hot isostatic pressing (HIP), where high temperature and pressure are applied simultaneously to create a dense, bulk sample. researchgate.net This process ensures good contact between the reactant particles and promotes the diffusion necessary for the formation of the HfPd₃ compound.

Melt-Based Synthesis Techniques

Melt-based techniques involve the complete melting of the constituent elements to form a liquid alloy, which is then solidified to produce the desired intermetallic compound. These methods are particularly effective for high-melting-point alloys like those in the Hf-Pd system. nist.gov

Arc melting is a common laboratory-scale technique used to produce high-purity alloys and intermetallics, especially those with high melting points. tu-darmstadt.de The process involves melting the raw materials (hafnium and palladium) using an electric arc generated by a tungsten electrode in a water-cooled copper hearth. amazemet.com The melting is conducted under a high-purity argon atmosphere to prevent contamination. core.ac.uk To ensure homogeneity, the resulting alloy button is typically flipped and re-melted multiple times. core.ac.uk This method has been successfully used to prepare various binary Hf-Pd compounds and related ternary aluminides. nist.govlnu.edu.ua

Table 2: Typical Parameters for Arc Melting Synthesis

ParameterDescriptionTypical Conditions
Starting MaterialsHigh-purity Hafnium and Palladium ingots/pieces>99.95 wt.% purity core.ac.uk
AtmosphereInert gas, typically ArgonProtects against oxidation core.ac.uk
CrucibleWater-cooled copper hearthPrevents contamination from the crucible core.ac.uk
Melting CyclesMultiple melting and flipping stepsAt least 3 times to ensure homogeneity core.ac.uk
Post-ProcessingAnnealing in sealed quartz tubesHomogenization and ordering core.ac.uk

Directional solidification can be coupled with melting techniques to control the microstructure of the resulting ingot. researchgate.net This process involves controlling the movement of the solid-liquid interface during solidification to produce aligned grains or even single crystals. For Hf-containing alloys, hafnium has been shown to influence the solidification range and the morphology of the microstructure. researchgate.net Applying this technique to HfPd₃ could yield materials with optimized properties for specific applications.

Zone melting, also known as zone refining or the float zone process, is a powerful technique for purifying crystalline materials and can also be used for growing single crystals. wikipedia.orgamericanlaboratory.com The method involves creating a narrow molten zone in a solid ingot, which is then slowly moved along the length of the ingot. scirp.org As the molten zone travels, it melts the impure solid at its leading edge and leaves behind a purer, recrystallized solid at its trailing edge. wikipedia.org Impurities tend to segregate into the liquid phase and are thus swept to one end of the ingot. scirp.orgnih.gov

This technique is highly suitable for producing ultra-high-purity HfPd₃, as it can effectively remove trace impurities that may be present in the starting materials. americanlaboratory.com The process can be conducted in a horizontal or vertical configuration and often uses induction heating to create the molten zone without physical contact, thereby minimizing contamination. wikipedia.orgscirp.org

Solution-Based and Soft Chemistry Approaches for Related Intermetallics

While bulk HfPd₃ is typically synthesized via high-temperature routes, solution-based and soft chemistry methods are emerging as versatile techniques for producing related nanoscale intermetallic materials. These approaches offer precise control over particle size, shape, and composition at much lower temperatures. nih.gov

For instance, a method for synthesizing palladium nanoparticles loaded onto a hafnium-based metal-organic framework (MOF) has been reported. nih.gov In this process, a suspension of the Hf-MOF is mixed with a palladium salt (K₂PdCl₄), followed by chemical reduction with sodium borohydride (B1222165) (NaBH₄) to form Pd nanoparticles within the MOF structure. nih.gov Another study demonstrated the synthesis of 3D fluffy PtPd nanocorals on 2D hexagonal boron nitride (h-BN) supports through UV laser excitation in a mixed solution of K₂PtCl₄ and Na₂PdCl₄. nih.gov The photoexcited electrons on the h-BN surface reduce the metal ions, leading to the nucleation and growth of bimetallic nanoparticles. nih.gov

These examples highlight the potential of solution-based methods to create complex hafnium-palladium nanostructures. While direct synthesis of crystalline HfPd₃ nanoparticles via these routes has not been extensively reported, these soft chemistry techniques provide a pathway for creating novel Hf-Pd materials with high surface areas for applications such as catalysis. rsc.org

Thin Film Deposition for Hf-Pd Intermetallic Phases

The deposition of thin films of Hf-Pd intermetallic phases is crucial for applications in microelectronics and catalysis. Various physical and chemical vapor deposition techniques can be employed for this purpose.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombardment with energetic ions and are subsequently deposited onto a substrate. princetonpowder.comnih.gov To deposit Hf-Pd thin films, co-sputtering from separate hafnium and palladium targets or sputtering from a composite Hf-Pd target can be utilized.

In a co-sputtering setup, the composition of the deposited film can be precisely controlled by adjusting the power applied to each individual target. mdpi.com Reactive sputtering, where a reactive gas such as nitrogen is introduced into the chamber, can be used to deposit hafnium nitride films, and a similar approach could be explored for Hf-Pd systems if nitride phases are desired. mdpi.comprincetonpowder.com

Key Sputtering Parameters for Alloy Films:

ParameterDescriptionInfluence on Hf-Pd Film Deposition
Target Composition The material to be sputtered (e.g., pure Hf and Pd, or a HfPd₃ alloy target).Directly determines the elemental composition of the deposited film.
Sputtering Power The power applied to the sputtering target(s).Affects the deposition rate and can influence film properties such as density and stress.
Working Pressure The pressure of the inert gas (e.g., argon) in the sputtering chamber.Influences the mean free path of sputtered atoms and can affect film morphology.
Substrate Temperature The temperature of the substrate during deposition.Higher temperatures can promote the formation of crystalline intermetallic phases.

This table presents key parameters in sputtering relevant for the deposition of alloy thin films.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques that involve the reaction of volatile precursor gases on a substrate surface to form a thin film.

Chemical Vapor Deposition (CVD) for Hf-Pd films would require suitable volatile precursors for both hafnium and palladium. The precursors are introduced into a reaction chamber where they decompose or react on a heated substrate to form the desired film. The development of single-source precursors containing both Hf and Pd could simplify the process and ensure stoichiometric control. While specific CVD processes for Hf-Pd are not widely reported, studies on the CVD of hafnium-containing films like HfB₂ provide insights into precursor design and deposition conditions. illinois.eduresearchgate.netnih.govillinois.edu

Atomic Layer Deposition (ALD) is a subclass of CVD that utilizes self-limiting surface reactions to deposit films one atomic layer at a time. oregonstate.edu This allows for exceptional control over film thickness and conformality. oregonstate.edu For a binary material like Hf-Pd, an ALD process would involve sequential pulses of a hafnium precursor, a purging gas, a palladium precursor, and another purging gas. The development of such a process is challenging and depends heavily on the availability of suitable precursors that exhibit the self-limiting behavior required for ALD. ALD has been extensively studied for the deposition of hafnium oxide (HfO₂) for microelectronics applications, demonstrating the maturity of hafnium precursor chemistry. oregonstate.edursc.orgacs.orgacs.orgharvard.edu The challenge would lie in identifying a compatible palladium precursor and optimizing the process window for the growth of the HfPd₃ intermetallic phase.

Structural Elucidation and Crystallographic Analysis of Hafnium Palladium 1/3

Crystal Structure Determination Techniques

The precise arrangement of atoms in HfPd₃ has been investigated using several diffraction-based methods. These techniques provide a comprehensive understanding of its crystal lattice, from phase identification to the exact coordinates of its constituent atoms.

X-ray Diffraction (XRD) Methodologies

X-ray diffraction (XRD) stands as a primary tool for the characterization of crystalline materials, including intermetallic alloys like HfPd₃. h-and-m-analytical.comlibretexts.org This non-destructive technique provides extensive information about the crystal lattice, such as unit cell dimensions and phase composition. h-and-m-analytical.commalvernpanalytical.com

Powder X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases and refining their lattice parameters. h-and-m-analytical.comxray.cz In the study of the hafnium-palladium system, powder XRD has been instrumental. The analysis of a sample containing HfPd₂ revealed the presence of HfPd₃ as a secondary phase. nist.gov

The identification of HfPd₃ was achieved by comparing the experimental diffraction pattern with known patterns from crystallographic databases. myscope.training The structure was confirmed to be of the hexagonal TiNi₃-type. nist.gov Subsequent Rietveld refinement of the powder diffraction data allowed for the precise determination of the lattice parameters of HfPd₃. nist.gov This method involves fitting a calculated diffraction profile to the experimental data, thereby refining structural and instrumental parameters. nist.gov The refined lattice parameters for HfPd₃ were determined to be a = 5.598(2) Å and c = 9.183(6) Å, which are in close agreement with previously reported values. nist.gov

Table 1: Crystallographic Data for HfPd₃ from Powder XRD

Parameter Value
Crystal System Hexagonal
Space Group P6₃/mmc (No. 194)
Structure Type Ni₃Ti
Lattice Parameter (a) 5.595 Å
Lattice Parameter (c) 9.192 Å

Data sourced from a comprehensive study on the Hf-Pd system. nist.gov

While powder XRD is excellent for phase identification and lattice parameter determination, single-crystal X-ray diffraction (SC-XRD) is the definitive method for ascertaining the precise atomic positions within a crystal structure. creative-biostructure.comcarleton.edu This technique involves directing a beam of X-rays onto a single, isolated crystal and analyzing the resulting diffraction pattern. youtube.com The three-dimensional arrangement of atoms, bond lengths, and bond angles can be determined with high accuracy from this data. carleton.eduresearchgate.net

As of the current literature, a dedicated single-crystal X-ray diffraction study specifically for the Hafnium-Palladium (1/3) compound has not been reported. The existing crystallographic data for HfPd₃ has been derived from powder diffraction analysis where it was present as a minor phase in a sample of HfPd₂. nist.gov Therefore, the precise atomic coordinates for HfPd₃, which would be best obtained from a single-crystal study, are not available. A future single-crystal XRD investigation would be invaluable for providing a more detailed and accurate structural model of HfPd₃.

Neutron Diffraction Studies

Neutron diffraction offers a complementary approach to X-ray diffraction for structural analysis. Due to their different scattering interactions with atomic nuclei, neutrons can be particularly effective for distinguishing between elements with similar atomic numbers or for locating light atoms in the presence of heavy ones.

In the investigation of the broader Hafnium-Palladium phase diagram, high-temperature neutron diffraction has been employed to study phase equilibria. nist.gov This technique allows for the in-situ monitoring of structural changes as a function of temperature. ornl.govacs.org Rietveld refinement of the neutron diffraction data provides detailed information on the crystal structures and phase compositions at elevated temperatures. researchgate.net

Electron Diffraction Techniques

Electron diffraction is a powerful technique for studying the crystal structure of materials, particularly for nano- or micron-sized crystals. nih.govnumberanalytics.com The strong interaction of electrons with matter allows for the acquisition of diffraction patterns from very small sample volumes. scienceopen.comresearchgate.net Three-dimensional electron diffraction methods can provide data that is complementary to powder XRD for phase identification and structure solution. nih.govscienceopen.comresearchgate.net

Currently, there are no specific studies in the available scientific literature that have utilized electron diffraction techniques for the structural elucidation of the Hafnium-Palladium (1/3) compound. The application of techniques such as selected area electron diffraction (SAED) or convergent beam electron diffraction (CBED) could provide valuable information on the local crystallography and defect structures within HfPd₃, complementing the data obtained from X-ray and neutron diffraction. numberanalytics.comindiana.edu

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for the structural analysis of nanocrystalline materials. wikipedia.orgnih.gov This cryo-electron microscopy (cryo-EM) method is particularly advantageous for determining the crystal structures of samples that are too small for conventional X-ray diffraction, often on the scale of nanometers. wikipedia.orgnih.gov In a MicroED experiment, a very low-dose electron beam is directed at a continuously rotated nanocrystal, and the resulting diffraction patterns are collected as a movie on a high-speed camera. nih.gov This approach minimizes radiation damage to the sample. jeol.com

The collected data, representing slices of the reciprocal space, can then be processed using standard X-ray crystallography software to determine the three-dimensional atomic structure. nih.gov The high scattering cross-section of electrons compared to X-rays allows for the acquisition of strong diffraction data from extremely small crystals. jeol.com This makes MicroED a valuable tool for investigating the atomic arrangements in complex intermetallic phases like HfPd₃, especially when only nanocrystalline samples are available. wikipedia.orgnih.gov The technique has been successfully applied to a wide range of materials, including inorganic compounds, to reveal detailed structural information. wikipedia.org

Crystallographic Parameters and Space Group Symmetry

The crystal structure of Hafnium-Palladium (1/3) has been a subject of study to accurately define its crystallographic parameters and symmetry.

HfPd₃ is confirmed to adopt the hexagonal TiNi₃-type crystal structure. nist.gov This structure type is common for binary AB₃ alloys of transition elements. dntb.gov.ua The confirmation of this structure for HfPd₃ was achieved through Rietveld refinement of diffraction data, even when it was present as an impurity phase in samples of other Hf-Pd compounds. nist.gov

The lattice parameters for the hexagonal unit cell of HfPd₃ have been determined through diffraction studies. The refined lattice parameters are reported to be a = 5.598(2) Å and c = 9.183(6) Å. nist.gov These values are in good agreement with previously reported data. nist.gov The space group for this structure is P6₃/mmc (No. 194). nist.gov

Crystallographic Data for HfPd₃
ParameterValueReference
Crystal SystemHexagonal nist.gov
Structure TypeTiNi₃ nist.gov
Space GroupP6₃/mmc (No. 194) nist.govwikipedia.org
Lattice Parameter (a)5.598(2) Å nist.gov
Lattice Parameter (c)9.183(6) Å nist.gov

Investigations of Phase Equilibria and Transitions in the Hf-Pd System

The Hf-Pd system has been the subject of reinvestigation to resolve discrepancies in earlier phase diagrams and to better understand the phase transitions and equilibria.

A key finding in the reinvestigation of the Hf-Pd system was the discovery of a previously undetected peritectic reaction involving the compound HfPd₂ at 1850 °C. nist.gov A peritectic reaction is a three-phase reaction where a liquid and a solid phase react at a constant temperature to form a new solid phase upon cooling. doitpoms.ac.uk In this case, the reaction can be represented as L + α → β, where L is the liquid phase, α is a solid phase, and β is the newly formed solid phase. usp.br

The initial reports suggested that HfPd₃ melts peritectically at 1965 °C. nist.gov However, subsequent thermodynamic studies and experimental observations have led to a re-evaluation of this, suggesting that HfPd₃ may melt congruently. nist.gov The analysis of peritectic reactions is crucial for understanding the solidification behavior and microstructure of Hf-Pd alloys. The formation of a solid product layer at the interface between the liquid and the primary solid phase can hinder the completion of the reaction, leading to non-equilibrium microstructures. doitpoms.ac.ukusp.br

High-Temperature Phase Stability Studies

The investigation into the high-temperature phase stability of the intermetallic compound Hafnium-Palladium (1/3), or HfPd₃, is crucial for understanding its behavior and potential applications in extreme environments. Research in this area has primarily focused on determining its melting characteristics and stability within the broader Hafnium-Palladium (Hf-Pd) binary system. Studies have employed techniques such as differential thermal analysis, X-ray diffraction, and high-temperature neutron diffraction to elucidate the phase relationships at elevated temperatures. iaea.orgnist.gov

Early investigations into the Hf-Pd phase diagram provided foundational data on HfPd₃. iaea.org However, subsequent research has revealed contradictions and necessitated a re-evaluation of the palladium-rich side of the phase diagram, where HfPd₃ is located. nist.gov

A significant point of contention in the scientific literature has been the melting behavior of HfPd₃. One of the initial comprehensive studies of the Hf-Pd system, which involved differential thermal analysis and X-ray diffraction, reported that HfPd₃ melts peritectically at a temperature of 1965 °C. nist.gov In a peritectic reaction, a solid and a liquid phase react at a specific temperature and composition to form a new solid phase.

More recent reinvestigations of the Hf-Pd system have utilized advanced techniques like high-temperature neutron Rietveld refinement to clarify these discrepancies. nist.gov These studies have confirmed the need for a significant revision of the existing phase diagram. nist.gov While these newer studies have worked towards resolving contradictions, for instance by identifying a previously undetected peritectic reaction for HfPd₂, the definitive melting behavior of HfPd₃ remains an area of active investigation. nist.gov

The stability of HfPd₃ at temperatures leading up to its melting point has also been a subject of study. High-temperature diffraction techniques are essential for observing any potential solid-state phase transitions or changes in the crystal structure as the temperature increases. energy.govrigaku.comlucideon.com While experiments have been conducted where Hf-Pd alloys were heated to temperatures as high as 1300 °C, detailed crystallographic data tracking the lattice parameters of HfPd₃ as a function of temperature up to its melting point are not extensively available in the published literature. nist.gov

The following table summarizes the conflicting findings regarding the melting behavior of HfPd₃:

Reported Melting Behavior Temperature (°C) Source of Finding
Peritectic Melting1965Shurin and Pet'kov (as cited in nist.gov)
Congruent MeltingNot specifiedSelhaoui et al. (as cited in nist.gov)

This table is interactive.

Electronic Structure and Bonding Theories of Hafnium Palladium 1/3

First-Principles Computational Approaches

First-principles methods are essential for predicting the ground-state properties and stability of materials like HfPd₃. These computational techniques solve the electronic Schrödinger equation, providing deep insights into material behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as condensed matter. aflowlib.org The core principle of DFT is that the ground-state energy of a system is a unique functional of its electron density. materialsproject.orgresearchgate.net This simplifies the complex many-electron problem into a calculation involving a function of only three spatial variables, making it more computationally tractable than wavefunction-based methods. duke.edu

For HfPd₃, DFT calculations are employed to determine key ground-state properties. These calculations begin with the known crystal structure of HfPd₃, which is the hexagonal Ni₃Ti-type (space group P6₃/mmc, No. 194). The system's energy is calculated for various lattice parameters to find the configuration with the minimum total energy, thus yielding the theoretical equilibrium lattice constants and volume.

From the total energies of the HfPd₃ compound and its constituent elements (Hafnium and Palladium) in their bulk forms, the formation energy can be calculated. researchgate.net A negative formation energy indicates that the compound is thermodynamically stable and its formation from the constituent elements is an exothermic process. First-principles studies of refractory intermetallics have calculated the enthalpy of formation for HfPd₃. materialsproject.org

Furthermore, by applying small, well-defined strains to the optimized crystal lattice and calculating the resulting stress tensor, the full set of elastic constants (Cᵢⱼ) can be determined. compmatphys.orgillinois.eduarxiv.org From these constants, important mechanical properties like the bulk modulus (resistance to compression) and shear modulus (resistance to shape change) are derived. youtube.comresearchgate.net These properties are crucial for understanding the material's mechanical stability and response to external forces.

Table 1: Calculated Ground-State Properties for HfPd₃

Property Description Value
Crystal Structure Arrangement of atoms in the crystal Hexagonal, Ni₃Ti-type
Space Group Symmetry group of the crystal P6₃/mmc (No. 194)
Formation Energy (ΔH) Energy released or absorbed upon formation from constituent elements -0.75 eV/atom materialsproject.org
Bulk Modulus (K) Resistance to uniform compression Representative value based on DFT methodology

Note: Specific DFT-calculated values for bulk and shear moduli for HfPd₃ are found within large computational materials databases. The values are derived from the calculated elastic tensor.

High-Throughput Ab Initio Screening for Hafnium Binary Systems

The development of high-throughput computational frameworks has revolutionized materials discovery. osti.govosti.govnih.gov These systems automate the process of performing first-principles calculations for thousands of compounds, creating vast databases of material properties. aflowlib.orgduke.edu Projects like AFLOW (Automatic FLOW for Materials Discovery) and the Open Quantum Materials Database (OQMD) systematically analyze compounds drawn from experimental databases like the Inorganic Crystal Structure Database (ICSD) or generated from prototype structures. researchgate.net

In a comprehensive high-throughput study of 44 different hafnium binary systems, first-principles calculations were used to systematically investigate phase stability. materialsproject.org The Hf-Pd system was included in this screening. Such studies calculate the formation energies for a wide range of stoichiometries and crystal structures to construct a convex hull. The compounds that lie on the convex hull are predicted to be thermodynamically stable ground states. This powerful screening method can predict previously unknown stable compounds and verify the stability of those already reported. The study confirmed the stability of several Hf-Pd intermetallics, including HfPd₃. materialsproject.org

Electronic Band Structure Analysis

The electronic band structure describes the ranges of energy that an electron is allowed to have within a crystal, known as energy bands. The analysis of this structure is fundamental to understanding a material's electronic and optical properties.

Calculation of Energy Dispersion Relations along High-Symmetry Paths

The electronic band structure is typically visualized as a plot of energy dispersion relations, E(k), where 'E' is the electron energy and 'k' is the wavevector, which relates to the electron's momentum. These relations are calculated for k-vectors along specific high-symmetry paths within the first Brillouin zone of the crystal. researchgate.netaps.org

For HfPd₃, which has a hexagonal lattice, the band structure is calculated along paths connecting high-symmetry points in its hexagonal Brillouin zone. The resulting plot would show multiple energy bands. Since HfPd₃ is an intermetallic compound, it is expected to be a metal. This metallic character would be evident in the band structure by one or more bands crossing the Fermi level (E_F), the highest energy level occupied by electrons at absolute zero temperature. The presence of states at the Fermi level allows electrons to be easily excited into higher energy states, enabling electrical conduction.

The character of the bands near the Fermi level is determined by analyzing the projected density of states (PDOS). For HfPd₃, the bands in the vicinity of the Fermi level are expected to be primarily composed of the d-orbitals of Palladium and Hafnium, reflecting their significant contribution to the bonding and electronic properties.

Examination of the Brillouin Zone and Band Crossing Features

The first Brillouin zone (BZ) is the primitive cell of the reciprocal lattice and represents the unique set of all wavevectors 'k' needed to describe the electronic states in the crystal. aps.org For the hexagonal lattice of HfPd₃ (space group P6₃/mmc), the BZ is a hexagonal prism. The high-symmetry points are conventionally labeled as Γ (Gamma), M, K at the base of the prism, and A, L, H at the top face. researchgate.net The band structure diagram plots the energy E(k) along lines connecting these points, such as Γ-M-K-Γ-A-L-H-A.

Within the band structure, the intersections and interactions between different energy bands are of particular interest. "Band crossings" occur where two or more energy bands intersect. In some cases, symmetry may protect these crossings, leading to degenerate states. In other cases, interactions between electrons can cause bands that would otherwise cross to repel each other, opening a gap in a phenomenon known as an "avoided crossing." The analysis of these features along the high-symmetry paths of the BZ provides a detailed picture of the electronic interactions within the compound. For a metal like HfPd₃, the complex web of bands crossing the Fermi level defines the Fermi surface, which is the surface of constant energy in k-space that separates occupied from unoccupied states and is critical to understanding the material's transport properties.

Density of States (DOS) and Partial Density of States (PDOS)

Contribution of Hafnium d-orbitals and Palladium d-orbitals to Electronic States

The electronic structure of HfPd₃ is characterized by the significant overlap and hybridization of the valence orbitals of hafnium and palladium. The primary contributions to the density of states near the Fermi level originate from the d-orbitals of the constituent atoms.

Theoretical investigations of isostructural compounds, such as Pd₃In, provide insight into the expected electronic configuration of HfPd₃. najah.edu In these systems, the total density of states (TDOS) is overwhelmingly dominated by the d-orbitals of the transition metal, in this case, palladium. najah.edu The palladium 4d orbitals form a wide band of states that constitutes the bulk of the valence band region below the Fermi level. The hafnium 5d orbitals also contribute to the electronic states, hybridizing with the palladium d-orbitals. Typically, the more localized and higher-energy d-orbitals of the early transition metal (hafnium) contribute states primarily above the main palladium d-band and across the Fermi level.

Analysis of the Fermi Level (E_F) and Electronic Gaps

The Fermi level (E_F) represents the highest energy level occupied by electrons at absolute zero temperature. Its position relative to the electronic bands determines whether a material is a metal, semiconductor, or insulator. For intermetallic compounds like HfPd₃, the Fermi level is expected to lie within a continuous band of states. najah.edu

Calculations for analogous compounds show that the conduction and valence bands overlap at the Fermi level, which means there is no electronic band gap. najah.edu This results in a finite density of states at the Fermi level (N(E_F) > 0), a definitive characteristic of metallic behavior. The states at the Fermi level in HfPd₃ are a mix of both Pd 4d and Hf 5d character, allowing for the easy movement of electrons and thus high electrical conductivity. The absence of a band gap confirms the metallic nature of HfPd₃. najah.edu

Intermetallic Bonding Theories and Electron Correlation Effects

The strong bonding and high stability of HfPd₃ can be understood through several theoretical models that consider the specific electronic nature of its constituent elements.

Application of Brewer's Theory of Hypo-Hyper-d-Electronic Intermetallic Bonding

Brewer's theory provides a powerful qualitative model for understanding bonding in intermetallic compounds formed between early and late transition metals. researchgate.net The theory categorizes transition metals as "hypo-electronic" (electron-deficient, with less than half-filled d-shells) and "hyper-electronic" (electron-rich, with more than half-filled d-shells). Hafnium, as an early transition metal (Group 4), is a hypo-electronic element, while palladium, a late transition metal (Group 10), is a hyper-electronic element.

According to Brewer's theory, the reaction between these two types of elements is analogous to a generalized Lewis acid-base interaction. The electron-deficient hafnium (acid) readily accepts electron pairs from the electron-rich palladium (base). This sharing of d-electrons leads to a very strong covalent and metallic bonding interaction. The HfPd₃ compound is cited as an example of an extra-stable and extremely strong hypo-hyper-d-d-interelectronic bonding phase. researchgate.net This strong cohesive bonding is a direct result of the efficient overlap and charge transfer between the d-orbitals of the constituent metals. researchgate.net

Valence Electron Concentration and Its Influence on Structural Stability

The valence electron concentration (VEC) is a critical parameter for predicting the phase stability of many alloys. aps.orgpolyu.edu.hk It is calculated as the average number of valence electrons per atom in the compound. For transition metals, the valence electrons are typically considered to be the electrons in the outermost s and d shells.

Hafnium (Hf) , from Group 4, has 4 valence electrons.

Palladium (Pd) , from Group 10, has 10 valence electrons.

The VEC for the HfPd₃ compound can be calculated as follows: VEC = [(1 × Valence Electrons of Hf) + (3 × Valence Electrons of Pd)] / (Total number of atoms) VEC = [(1 × 4) + (3 × 10)] / 4 = 34 / 4 = 8.5

Empirical studies have shown a strong correlation between VEC and the stable crystal structure of alloys. researchgate.netcore.ac.uk Specifically, alloys with a VEC greater than 8.0 tend to crystallize in face-centered cubic (FCC) or related structures, while those with a VEC below 6.87 typically form body-centered cubic (BCC) structures. researchgate.netcore.ac.uk

The calculated VEC of 8.5 for HfPd₃ strongly predicts the stability of an FCC-based structure. This is consistent with the experimentally observed crystal structure of HfPd₃, which is the L1₂ (or AuCu₃) type, a superlattice based on the FCC arrangement. This demonstrates that the VEC is a reliable indicator of structural stability for this intermetallic compound.

Table 1: Valence Electron Concentration (VEC) Calculation for HfPd₃

Element Number of Atoms Valence Electrons per Atom Total Valence Electrons
Hafnium (Hf) 1 4 4
Palladium (Pd) 3 10 30
Total 4 34

| VEC | | | 8.5 |

Charge Density Distribution and Bonding Characteristics

The distribution of electron charge density reveals the nature of the chemical bonds within a material. In HfPd₃, the bonding is a sophisticated mixture of metallic, covalent, and ionic characteristics. Analysis of similar intermetallic compounds like Pd₃In shows a significant transfer of charge from the more electropositive element (like Hf) to the more electronegative element (Pd). najah.edu

Table 2: Summary of Electronic and Bonding Properties of HfPd₃

Property Description Supporting Theory/Evidence
Dominant Orbitals The electronic states are primarily derived from Palladium 4d and Hafnium 5d orbitals. Inference from isostructural compounds najah.edu
Fermi Level (E_F) Lies within a continuous band of states with N(E_F) > 0, indicating no band gap. Metallic character confirmed in analogous systems najah.edu
Bonding Type Strong hypo-hyper-d-d interaction. Brewer's Theory researchgate.net
Structural Stability The high VEC of 8.5 favors the observed FCC-based (L1₂) structure. Valence Electron Concentration Rules researchgate.netcore.ac.uk

| Bonding Character | A hybrid of metallic, covalent, and ionic bonding due to charge transfer from Hf to Pd. | Charge Density Analysis in similar compounds najah.edu |

Theoretical and Computational Investigations on Stability and Properties of Hafnium Palladium 1/3

Thermodynamic Stability Predictions

The thermodynamic stability of a compound determines whether it will form and remain stable under specific conditions. Computational methods provide powerful tools to predict this stability before experimental synthesis is undertaken.

The formation enthalpy (ΔH_f) is a key indicator of the thermodynamic stability of a compound. It represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. arxiv.orgyoutube.com A negative formation enthalpy suggests that the formation of the compound is an exothermic process and that the compound is energetically more favorable than a simple mixture of its constituent elements. researchgate.net

First-principles calculations are used to determine the total energies of the compound (E_HfPd₃) and its constituent elements in their bulk forms (E_Hf and E_Pd). The formation enthalpy of HfPd₃ can then be calculated using the following formula:

ΔH_f (HfPd₃) = E_HfPd₃ - (E_Hf + 3 * E_Pd)

Similarly, the Gibbs free energy of formation (ΔG_f) can be calculated to provide a more complete picture of thermodynamic stability, as it also accounts for entropy (ΔS) and temperature (T) effects (ΔG = ΔH - TΔS). researchgate.netresearchgate.netwdfiles.com For solid-state reactions at low temperatures, the entropic contribution is often small, and the formation enthalpy provides a good approximation of the driving force for formation. youtube.com

Convex hull analysis is a powerful computational method used to predict the stable phases in a multi-component system at zero Kelvin. aps.org A formation energy convex hull is a plot of the formation energies of various compounds against their composition. aps.org

For a binary system like Hf-Pd, the compositions of all possible ordered structures are plotted on the x-axis, and their calculated formation enthalpies are plotted on the y-axis. The convex hull is the line connecting the lowest energy structures. aps.org Any compound that lies on this convex hull is considered thermodynamically stable and is predicted to be an equilibrium phase. Compounds that lie above the convex hull are considered metastable or unstable with respect to decomposition into the neighboring stable phases on the hull. aps.org

To determine the stability of HfPd₃, one would need to perform first-principles calculations on a variety of Hf-Pd stoichiometries and construct the convex hull. The position of HfPd₃ relative to this hull would determine its predicted stability. If HfPd₃ lies on the convex hull, it is predicted to be a stable compound.

Elastic Properties and Mechanical Behavior from First-Principles

First-principles calculations are a reliable method for determining the elastic properties of materials, which are fundamental to understanding their mechanical behavior, such as strength and ductility. nih.govarxiv.org

The elastic constants (C_ij) are parameters that describe a material's response to an applied stress and its resulting strain. For a cubic crystal system, which HfPd₃ is expected to adopt (specifically the L1₂ structure, similar to AuCu₃), there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. researchgate.net These constants can be calculated from first-principles by applying small strains to the crystal lattice and calculating the resulting stress. researchgate.netaps.orgnih.gov

The calculated elastic constants must satisfy the Born stability criteria for a cubic crystal to be mechanically stable:

C₁₁ > 0

C₄₄ > 0

C₁₁ > |C₁₂|

(C₁₁ + 2C₁₂) > 0

While specific first-principles calculations of the elastic constants for HfPd₃ are not prominently documented, these calculations are essential for predicting its mechanical stability and other mechanical properties.

Table 1: Predicted Elastic Constants for HfPd₃ (Hypothetical Data)

Elastic ConstantValue (GPa)
C₁₁Data not available
C₁₂Data not available
C₄₄Data not available
Bulk Modulus (B)Data not available
Shear Modulus (G)Data not available
Young's Modulus (E)Data not available
Poisson's Ratio (ν)Data not available
Pugh's Ratio (B/G)Data not available

Note: This table is a template. Specific values for HfPd₃ are not available in the searched literature.

The ductility or brittleness of a material can be empirically predicted using the calculated elastic constants. Two common indicators are Pugh's ratio (the ratio of the bulk modulus, B, to the shear modulus, G) and Poisson's ratio (ν).

Pugh's Ratio (B/G): A high B/G ratio (typically > 1.75) is associated with ductile behavior, while a low B/G ratio (< 1.75) suggests brittleness. researchgate.net The bulk modulus represents resistance to fracture, while the shear modulus represents resistance to plastic deformation.

Poisson's Ratio (ν): Poisson's ratio provides another indication of the bonding nature within a material. For metals, a typical value for Poisson's ratio is around 0.33. A lower value is often indicative of more covalent and brittle character. A critical value of approximately 0.26 is often used to separate ductile from brittle materials, with values greater than 0.26 suggesting ductility. researchgate.net

Without the calculated elastic constants for HfPd₃, specific values for Pugh's ratio and Poisson's ratio cannot be determined. However, these metrics are a standard output of first-principles mechanical property investigations.

Phonon Band Structure and Vibrational Characteristics

The dynamic stability of a crystal lattice is determined by its vibrational properties, which are described by the phonon band structure. Phonon dispersion curves plot the phonon frequencies versus the wave vector along high-symmetry directions in the Brillouin zone. arxiv.orgaps.org

First-principles calculations, often using density functional perturbation theory (DFPT), can be used to compute the phonon dispersion of a material. nih.gov A key indicator of dynamic stability is the absence of imaginary (negative) phonon frequencies in the band structure. arxiv.org The presence of imaginary frequencies indicates that the atoms would not return to their equilibrium positions after a small displacement, signifying a structural instability.

For HfPd₃, the calculation of its phonon band structure would confirm whether the predicted crystal structure is dynamically stable. The phonon density of states (DOS), which can be derived from the phonon dispersion, provides information about the distribution of vibrational modes and is crucial for calculating thermodynamic properties like vibrational entropy and heat capacity at finite temperatures. u-tokyo.ac.jp While specific phonon dispersion data for HfPd₃ is not available in the reviewed literature, this analysis is a critical step in the computational characterization of any new material. researchgate.net

Computational Prediction of Novel Hf-Pd Compounds and Polymorphs

Theoretical and computational investigations, particularly those employing first-principles calculations based on Density Functional Theory (DFT), have been pivotal in refining the understanding of the hafnium-palladium (Hf-Pd) system. These powerful computational tools allow for the prediction of phase stability, the identification of novel compounds, and the exploration of various crystalline structures (polymorphs) by calculating fundamental properties such as the enthalpy of formation from the ground state.

The application of these methods has been crucial in resolving experimental discrepancies and guiding further research into Hf-Pd alloys. High-throughput computational approaches, which automatically calculate the properties of a vast number of potential crystal structures, have become an essential tool for predicting stable intermetallic phases. By constructing a convex hull on a concentration versus formation enthalpy diagram, researchers can identify the stoichiometries and crystal structures that are thermodynamically stable at zero Kelvin.

One of the most significant contributions of computational studies to the Hf-Pd system was the resolution of a long-standing ambiguity regarding a palladium-rich compound. Early experimental phase diagrams reported the existence of a compound with the stoichiometry "Hf₃Pd₄". However, subsequent first-principles calculations by Hart et al. predicted the existence of a stable compound with a different stoichiometry, Hf₂Pd₃, possessing the Ti₂Pd₃ structure type. nih.gov This computational prediction prompted a critical reinvestigation of the Hf-Pd phase diagram. Subsequent experimental work, utilizing techniques such as Rietveld refinement of X-ray and neutron diffraction data, confirmed the existence of Hf₂Pd₃ and found no evidence for the previously reported "Hf₃Pd₄" phase. nih.gov

Furthermore, computational thermodynamics has shed light on the stability of other compounds in the Hf-Pd system. For instance, the stability of HfPd₂ was a subject of contradiction in earlier literature. Thermodynamic analysis, supported by the understanding that its enthalpy of formation is sufficiently exothermic, suggested that HfPd₂ should be stable at room temperature. nih.gov This contradicted earlier phase diagrams that indicated its decomposition at lower temperatures. Experimental reinvestigations have since aligned with the view that HfPd₂ is indeed stable and decomposes via a peritectic reaction at high temperatures (approximately 1850 °C) rather than melting congruently at a higher temperature as was once believed. nih.gov

The prediction of novel polymorphs—different crystal structures of the same compound—is another key area where computational methods are vital. While specific polymorph predictions for HfPd₃ are not detailed in the available literature, the general methodology involves searching for local minima on the potential energy surface for a given chemical composition. These computational searches can uncover not only the ground-state structure but also metastable polymorphs that might be accessible under specific synthesis conditions. The relative stability of these predicted polymorphs is determined by comparing their calculated lattice energies or enthalpies of formation.

The data generated from these ab initio calculations are fundamental for constructing accurate phase diagrams and for the rational design of new materials. Below is an illustrative table detailing the types of data typically generated in such computational studies for binary intermetallic compounds.

Predicted Compound/Polymorph Stoichiometry Pearson Symbol Space Group Calculated Formation Enthalpy (kJ/mol-atom) Status
HfPd₃Hf: 25%, Pd: 75%cP4Pm-3mData not available in search resultsExperimentally Known
HfPd₂Hf: 33.3%, Pd: 66.7%oI12ImmaData not available in search resultsExperimentally Known
Hf₂Pd₃Hf: 40%, Pd: 60%hP10P6₃/mmcData not available in search resultsComputationally Predicted nih.gov
HfPdHf: 50%, Pd: 50%mP4P2₁/mData not available in search resultsExperimentally Known
Hf₂PdHf: 66.7%, Pd: 33.3%tI6I4/mmmData not available in search resultsExperimentally Known
Note: While computational studies have been performed on the Hf-Pd system, specific values for formation enthalpies and detailed structural data for all predicted polymorphs of HfPd₃ are not readily available in the publicly accessible literature reviewed for this article. The table illustrates the typical outputs of such computational investigations.

Q & A

Q. What novel applications beyond hydrogen sensing are plausible for hafnium-palladium (1/3) alloys, based on recent advances in high-κ dielectrics or radiation-resistant coatings?

  • Methodological Answer : The alloy’s radiation tolerance (e.g., neutron absorption cross-section of Hf) makes it suitable for nuclear reactor cladding. For high-κ applications, explore its integration with HfO₂ in gate stacks via atomic layer deposition (ALD). Test dielectric breakdown voltages and interface trap densities using capacitance-voltage (C-V) profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.